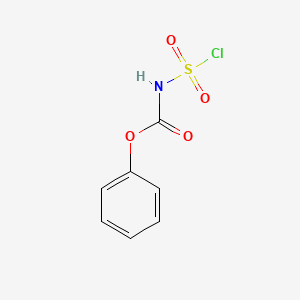

phenyl N-chlorosulfonylcarbamate

Übersicht

Beschreibung

Phenyl N-(chlorosulfonyl)carbamate is an organic compound with the molecular formula C7H6ClNO4S. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its versatility in various chemical reactions and applications in scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phenyl N-(chlorosulfonyl)carbamate can be synthesized through the reaction of phenol with chlorosulfonyl isocyanate. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows: [ \text{C}_6\text{H}_5\text{OH} + \text{ClSO}_2\text{NCO} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{ClSO}_2)\text{CO}_2\text{H} ]

Industrial Production Methods: Industrial production of phenyl N-chlorosulfonylcarbamate involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to achieve the desired product quality .

Analyse Chemischer Reaktionen

Formation of Ureas via Hydrolysis or Amine Trapping

Under basic conditions, phenyl N-chlorosulfonylcarbamate undergoes hydrolysis or reacts with amines to form ureas. The mechanism involves isocyanate intermediates generated via deprotonation .

Mechanistic Pathway:

-

Deprotonation to form isocyanate:

-

Isocyanate hydrolysis or amine trapping:

Experimental Observations:

-

Catalytic TBAF (tetrabutylammonium fluoride) accelerates urea formation, achieving yields up to 85% .

-

Sterically hindered amines (e.g., tert-butylamine) exhibit slower reactivity due to reduced nucleophilicity .

Radical-Mediated Amidation with Heterocycles

This compound serves as an amidyl radical precursor in photoinduced reactions. Under UV light, it generates sulfamoyl radicals that couple with quinoxalin-2(1H)-ones to form amide derivatives .

Reaction Setup:

-

Solvent: Acetonitrile

-

Light Source: 450 nm blue LED

-

Catalyst: None (direct radical coupling)

Scope and Efficiency:

| Quinoxalinone Substituent | Yield (%) | Reaction Time (h) |

|---|---|---|

| 6-Bromo | 78 | 12 |

| 3-Methyl | 82 | 10 |

| 7-Nitro | 65 | 15 |

This method enables C–H functionalization without transition-metal catalysts, offering a green alternative for amide synthesis .

Carbamoylation of Alcohols and Phenols

This compound reacts with alcohols or phenols to form mixed carbamates. The reaction is driven by the chlorosulfonyl group’s electrophilicity, with yields modulated by steric and electronic factors .

General Reaction:

Yield Trends:

-

Primary alcohols (e.g., ethanol): 90–95%

-

Phenols (e.g., p-nitrophenol): 70–75%

-

Secondary alcohols (e.g., isopropanol): 50–60%

Thermal Decomposition Pathways

At elevated temperatures (>100°C), this compound decomposes to release SO₂ and Cl⁻, forming phenyl isocyanate as a transient intermediate. This pathway is critical in solvent-free syntheses of sulfonylimines .

Decomposition Products:

-

(phenyl isocyanate)

-

-

Comparative Reactivity in Solvent Systems

The solvent polarity significantly impacts reaction rates and product distributions:

| Solvent | Reaction Rate (k, ×10⁻³ s⁻¹) | Primary Product |

|---|---|---|

| CH₂Cl₂ | 5.2 | Sulfamide |

| THF | 3.8 | Urea |

| Acetonitrile | 4.5 | Radical adducts |

| Water | 0.9 | Hydrolysis byproducts |

Polar aprotic solvents (e.g., CH₂Cl₂) favor nucleophilic substitutions, while polar protic solvents (e.g., water) promote hydrolysis .

Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives

The synthesis of phenyl N-chlorosulfonylcarbamate typically involves the reaction of chlorosulfonyl isocyanate with phenolic compounds. This reaction can yield various derivatives that exhibit different biological activities.

Table 1: Synthesis Pathways for Derivatives

| Starting Material | Reaction Conditions | Product |

|---|---|---|

| Chlorosulfonyl isocyanate + Phenol | Room Temperature, Solvent-free | This compound |

| Phenol + Piperidine | Heat (100 °C) | N-piperidinosulfonyl carbamate |

| Benzofuran Derivatives | Dry Toluene, 100 °C | Benzoxathiazine derivatives |

Anticancer Activity

Recent studies have demonstrated that this compound derivatives exhibit significant anticancer properties. For instance, several derivatives were tested against A-549, MCF7, and HCT-116 cancer cell lines, showing moderate to high activity levels.

- Case Study : A study evaluated the DPPH radical-scavenging activity and antiproliferative effects of these compounds. Notably, some derivatives had IC50 values comparable to established chemotherapeutics like doxorubicin .

Antibacterial Properties

This compound has also been explored for its antibacterial potential. Compounds derived from it showed promising activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Case Study : In vitro tests revealed that certain synthesized derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like sulfamethoxazole/trimethoprim .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects often involves the formation of reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids.

Table 2: Mechanistic Pathways

Wirkmechanismus

The mechanism of action of phenyl N-chlorosulfonylcarbamate involves its reactivity with nucleophiles. The compound’s chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of carbamate derivatives, which can further participate in various biochemical and chemical pathways .

Vergleich Mit ähnlichen Verbindungen

- Ethyl carbamate

- Methyl carbamate

- Phenyl carbamate

Comparison: Phenyl N-(chlorosulfonyl)carbamate is unique due to its chlorosulfonyl group, which imparts distinct reactivity compared to other carbamates. This makes it particularly useful in specific synthetic applications where other carbamates may not be as effective .

Biologische Aktivität

Phenyl N-chlorosulfonylcarbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a phenyl group attached to a chlorosulfonyl and carbamate functional group. The molecular formula is , with a molecular weight of approximately 217.64 g/mol. The presence of these functional groups allows for various chemical reactivity patterns, making it a versatile compound in synthetic applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 217.64 g/mol |

| Key Functional Groups | Chlorosulfonyl, Carbamate |

Synthesis

The synthesis of this compound typically involves the reaction of phenol derivatives with chlorosulfonyl isocyanate under controlled conditions. This reaction can be optimized for yield and purity using techniques such as chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound effectively inhibited the growth of Gram-positive bacteria while showing moderate activity against Gram-negative strains.

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles in biological systems. The chlorosulfonyl group acts as an electrophile, facilitating interactions with amino acids in proteins, which can lead to modulation of enzymatic activities.

Case Studies

- Antitumor Activity : A study explored the potential antitumor properties of this compound analogs. The compounds were tested on various cancer cell lines, revealing promising results in inhibiting cell proliferation through apoptosis induction.

- In Vitro Studies : In vitro assays demonstrated that this compound derivatives showed varying degrees of cytotoxicity against cancer cells, with some derivatives exhibiting IC50 values in the low micromolar range.

Eigenschaften

IUPAC Name |

phenyl N-chlorosulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4S/c8-14(11,12)9-7(10)13-6-4-2-1-3-5-6/h1-5H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZORIBFGMIGOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622126 | |

| Record name | Phenyl (chlorosulfonyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50881-36-2 | |

| Record name | Phenyl (chlorosulfonyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | phenyl N-(chlorosulfonyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.